molecular formula C31H50O5 B3028569 Bayogenin methyl ester CAS No. 22425-81-6

Bayogenin methyl ester

Cat. No.: B3028569
CAS No.: 22425-81-6
M. Wt: 502.7 g/mol
InChI Key: PQQIABJSQBQEFM-VITDCEDBSA-N
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Description

Bayogenin methyl ester is a triterpenoid saponin glycoside derived from the aglycone bayogenin. Triterpenoid saponins are a class of chemical compounds widely distributed in the plant kingdom, known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bayogenin methyl ester can be synthesized through the esterification of bayogenin with methanol. A common method involves the use of trimethylchlorosilane (TMSCl) as a catalyst in the presence of methanol at room temperature. This reaction is advantageous due to its mild conditions, simple workup, and high yields .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of bayogenin from natural sources, followed by its chemical modification. The extraction process often includes the use of solvents such as ethanol or methanol to isolate bayogenin from plant materials. Subsequent esterification with methanol in the presence of a catalyst like TMSCl is employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Bayogenin methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Bayogenin methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bayogenin methyl ester involves its interaction with specific molecular targets and pathways. It has been shown to inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects. Additionally, it exhibits inhibitory activity against certain enzymes and receptors, which may underlie its therapeutic potential .

Comparison with Similar Compounds

Bayogenin methyl ester can be compared with other triterpenoid saponins such as hederagenin and oleanolic acid:

    Hederagenin: Similar in structure but differs in its glycosidic linkage and biological activity.

    Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but distinct structural features.

This compound is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs .

Similar Compounds

  • Hederagenin
  • Oleanolic Acid
  • Ursolic Acid
  • Betulinic Acid

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQIABJSQBQEFM-VITDCEDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bayogenin methyl ester
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